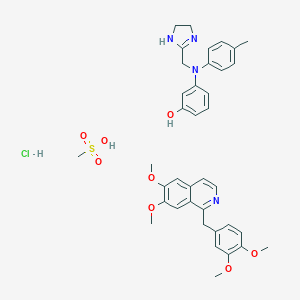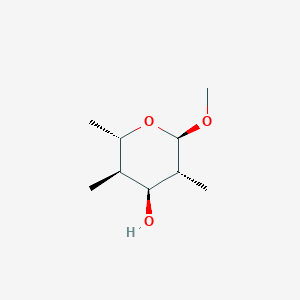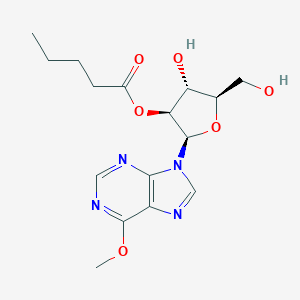![molecular formula C11H14FeKN2O8 B053386 Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)- CAS No. 124268-99-1](/img/structure/B53386.png)
Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-, commonly known as potassium ferrate, is a powerful oxidizing agent that has been widely used in various scientific research applications. This compound has a unique structure that makes it an ideal candidate for a wide range of applications.
Applications De Recherche Scientifique
Potassium ferrate has been used in various scientific research applications, including water treatment, wastewater treatment, and soil remediation. It has also been used in the synthesis of new materials, such as nanoparticles and zeolites. Potassium ferrate has shown promising results in the removal of organic pollutants, heavy metals, and pathogens from water and wastewater. It has also been used to enhance the biodegradation of organic pollutants in soil.
Mécanisme D'action
Potassium ferrate is a powerful oxidizing agent that can oxidize a wide range of organic and inorganic compounds. It reacts with compounds containing double bonds, sulfur, nitrogen, and other functional groups, leading to the formation of oxidation products. The mechanism of action of potassium ferrate involves the transfer of electrons from the ferrate ion to the target compound, leading to the formation of oxidation products.
Biochemical and Physiological Effects:
Potassium ferrate has been shown to have both positive and negative effects on the biochemical and physiological processes in living organisms. It has been reported to induce oxidative stress and damage to DNA, proteins, and lipids. However, it has also been shown to have potential therapeutic effects, such as antitumor and antimicrobial activities. Further research is needed to fully understand the biochemical and physiological effects of potassium ferrate.
Avantages Et Limitations Des Expériences En Laboratoire
Potassium ferrate has several advantages for lab experiments, including its high oxidizing power, selectivity, and low toxicity. It can be easily synthesized and purified, making it a cost-effective oxidizing agent. However, potassium ferrate has some limitations, such as its instability in aqueous solutions and its sensitivity to light. It also has a short shelf life, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the use of potassium ferrate in scientific research. One direction is the development of new methods for the synthesis and stabilization of potassium ferrate. Another direction is the exploration of its potential applications in the synthesis of new materials and in the treatment of emerging pollutants, such as microplastics. Further research is also needed to fully understand the biochemical and physiological effects of potassium ferrate and to develop safe and effective applications for its use.
Conclusion:
In conclusion, potassium ferrate is a powerful oxidizing agent that has shown promising results in various scientific research applications. Its unique structure and properties make it an ideal candidate for a wide range of applications. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Méthodes De Synthèse
Potassium ferrate can be synthesized by different methods, including electrochemical and chemical methods. The electrochemical method involves the use of an electrolytic cell, where an anode made of iron is oxidized to form ferrate ions. The chemical method involves the reaction of potassium hydroxide with iron(III) oxide at high temperatures. The resulting potassium ferrate can be purified through recrystallization.
Propriétés
Numéro CAS |
124268-99-1 |
|---|---|
Nom du produit |
Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)- |
Formule moléculaire |
C11H14FeKN2O8 |
Poids moléculaire |
397.18 g/mol |
Nom IUPAC |
potassium;2-[3-[bis(carboxylatomethyl)amino]propyl-(carboxylatomethyl)amino]acetate;iron(3+) |
InChI |
InChI=1S/C11H18N2O8.Fe.K/c14-8(15)4-12(5-9(16)17)2-1-3-13(6-10(18)19)7-11(20)21;;/h1-7H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21);;/q;+3;+1/p-4 |
Clé InChI |
FJTSPTZWGDXFQX-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])CN(CC(=O)[O-])CC(=O)[O-].[K+].[Fe+3] |
SMILES canonique |
C(CN(CC(=O)[O-])CC(=O)[O-])CN(CC(=O)[O-])CC(=O)[O-].[K+].[Fe+3] |
Autres numéros CAS |
124268-99-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B53306.png)
![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B53307.png)
![6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B53314.png)




![Furo[3,2-c]pyridine-4-methanol](/img/structure/B53325.png)

![3-[2-Aminoethyl(methyl)amino]propan-1-ol](/img/structure/B53327.png)



